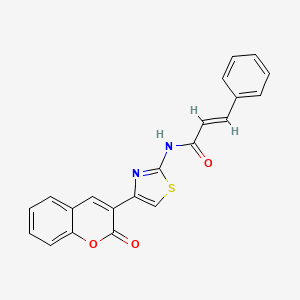

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of interest due to their wide range of biological activities. They are synthesized with various substituted indole derivatives .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst . The resulting compound is then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce the main scaffold .Molecular Structure Analysis

The molecular structure of these compounds is elucidated by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with Ethyl acetoacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, their IR, UV-Vis, 1H-NMR, 13C NMR, and mass spectra can provide valuable information about their structure and properties .Aplicaciones Científicas De Investigación

- The synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was reported, involving the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride .

- Novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and assayed for antibacterial activity against gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Salmonella typhimurium) bacteria .

- A hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared .

- The compound’s chlorine atoms could serve as metabolically stable isosteres, enhancing drug stability and solubility .

Anti-Inflammatory Activity

Antibacterial Properties

Cytotoxicity Studies

Hybrid Compounds

Industrial Applications

Bioactive Properties

Mecanismo De Acción

Thiazoles

are a type of organic compound that has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Coumarins

, on the other hand, are a type of oxygen heterocycle that is widely present in natural products, pharmaceutical agents, and biologically relevant molecules. They have been known to exhibit a wide range of valuable biological activities, including antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, antiproliferative, hypotensive, antiallergic, and central nervous system (CNS) activities .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQCMWCVHISCJ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)

![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)

![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)